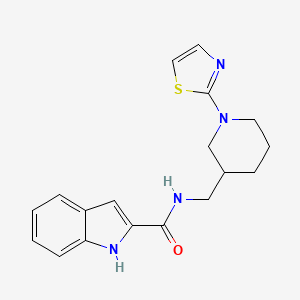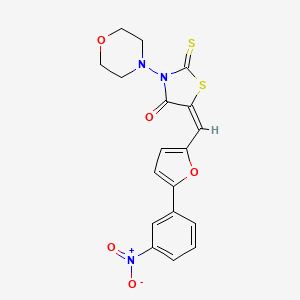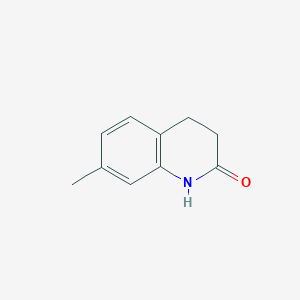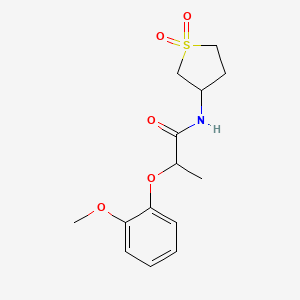
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C12H10ClN3O2 . It is used extensively in various scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 263.680 Da and the monoisotopic mass is 263.046143 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.83 . It is a solid in its physical form .Applications De Recherche Scientifique
Inhibitor of NF-kappaB and AP-1 Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study aimed at enhancing oral bioavailability and observed that specific substitutions in the pyrimidine ring could maintain or alter the compound's activity and permeability.
Aromatic Polyamides and Polyimides Synthesis
Research by Yang and Lin (1994) utilized a derivative of N-phenyl-3,3-bis(4-hydroxyphenyl) phthalimidine in the synthesis of aromatic polyamides and polyimides. The synthesized compounds displayed amorphous properties, solubility in polar solvents, and high thermal stability, making them potential candidates for industrial applications.
Properties of Aromatic Polyamides with Ether Linkages
A study by Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polymers showed solubility in various solvents, high glass transition temperatures, and thermal stability, suggesting their potential use in high-performance material applications.
Development of Imaging Agents
Fookes et al. (2008) Fookes et al. (2008) synthesized compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The study focused on developing imaging agents for neurodegenerative disorders, utilizing fluorine substitutions to enhance the efficacy and selectivity of the compounds.
Chemical Transformation Prediction
Wang et al. (2006) Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives. The research provides insights into how mass spectrometry can aid in understanding the reactivity and potential chemical reactions of such compounds in solution.
Anticancer Agents Synthesis
Hosamani et al. (2015) Hosamani et al. (2015) reported the synthesis of fluorinated coumarin–pyrimidine hybrids as potent anticancer agents. The compounds were evaluated for their effectiveness against human cancer cell lines, demonstrating the potential of such derivatives in cancer therapy.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-10-11(22-16(23)12-4-1-2-5-14(12)19)6-7-15(13)24-17-20-8-3-9-21-17/h1-10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALSADFTONHLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-2-fluorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2941738.png)

![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)

![(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)

![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)